3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a butan-2-yl group, a methyl group, and a carboxamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid with butan-2-amine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrazole derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzyme active sites, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-4-carboxamide
- 3-amino-N-(butan-2-yl)benzene-1-sulfonamide
- 3-amino-N-(butan-2-yl)propanamide
Uniqueness
3-amino-N-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-4-6(2)11-9(14)7-5-13(3)12-8(7)10/h5-6H,4H2,1-3H3,(H2,10,12)(H,11,14) |
InChI Key |
DCKVKQNFVWCGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=C1N)C |
Origin of Product |
United States |
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